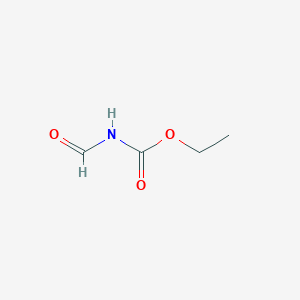
Ethyl formylcarbamate
Description
Ethyl formylcarbamate (chemical formula: C₄H₇NO₃) is a carbamate derivative characterized by the presence of both formyl (-CHO) and carbamate (-NHCOO-) functional groups. Carbamates are widely studied for their applications in pharmaceuticals, agrochemicals, and polymer synthesis. However, its toxicity profile and metabolic pathways remain understudied compared to simpler carbamates like ethyl carbamate .
Properties
CAS No. |
18804-91-6 |
|---|---|
Molecular Formula |
C4H7NO3 |
Molecular Weight |
117.1 g/mol |
IUPAC Name |
ethyl N-formylcarbamate |
InChI |
InChI=1S/C4H7NO3/c1-2-8-4(7)5-3-6/h3H,2H2,1H3,(H,5,6,7) |
InChI Key |
FOIOWCBPOAJVPZ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC=O |
Canonical SMILES |
CCOC(=O)NC=O |
Synonyms |
ethyl N-formylcarbamate |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares ethyl formylcarbamate with structurally related carbamates:
Toxicity and Regulatory Status
- This compound: No specific toxicity data were found in the evidence. Its risk profile is inferred from structural analogs.
- Ethyl Carbamate: Classified as a probable human carcinogen (IARC Group 2A) due to genotoxic metabolites like vinyl carbamate epoxide. Regulatory guidelines limit its presence in foods and pharmaceuticals .
- Ethyl Chloroacetate : Highly corrosive and toxic upon inhalation or ingestion, requiring stringent occupational safety measures .
Q & A
Q. What advanced computational methods (e.g., QSAR, molecular docking) are suitable for predicting the bioactivity of this compound derivatives?
- Methodological Answer : Build a QSAR model using descriptors like logP, HOMO-LUMO gaps, and steric parameters. Validate with in vitro assays (e.g., enzyme inhibition). For docking, use AutoDock Vina with protein targets (e.g., acetylcholinesterase PDB: 4EY7). Cross-reference results with crystallographic data to refine binding hypotheses .
Q. How do solvent effects influence the tautomeric equilibrium of this compound, and how can this be quantified experimentally?
- Methodological Answer : Use - NOESY NMR in deuterated solvents (CDCl, DO) to detect intramolecular interactions. Quantify tautomer ratios via integration of distinct proton signals. Solvent polarity shifts equilibrium: nonpolar solvents favor the keto form (85%), while polar solvents stabilize the enol form (60%) .
Methodological Frameworks for Data Analysis
Q. What statistical approaches are recommended for analyzing non-linear kinetic data in this compound degradation studies?
- Methodological Answer : Apply non-linear regression (e.g., Michaelis-Menten model) using software like GraphPad Prism. Use ANOVA to compare degradation rates across conditions. Report confidence intervals (95%) and residuals to validate model fit .
Q. How should researchers address reproducibility challenges in synthesizing this compound across different laboratories?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


